3-Phenylpropyl isobutyrate
3-Phenylpropyl isobutyrate
3-Phenylpropyl isobutyrate belongs to the cinnamyl phenylpropyl group of fragrance materials. It is the key volatile constituent of Roman camomile essential oil.
3-Phenylpropyl 2-methylpropanoate, also known as 3-phenylpropyl isobutyrate or aspulvinone H, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Phenylpropyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-phenylpropyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). 3-Phenylpropyl 2-methylpropanoate has a sweet, balsam, and bitter taste.
3-Phenylpropyl 2-methylpropanoate, also known as 3-phenylpropyl isobutyrate or aspulvinone H, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Phenylpropyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-phenylpropyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). 3-Phenylpropyl 2-methylpropanoate has a sweet, balsam, and bitter taste.
Brand Name:
Vulcanchem
CAS No.:
103-58-2
VCID:
VC20994785
InChI:
InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
SMILES:
CC(C)C(=O)OCCCC1=CC=CC=C1
Molecular Formula:
C13H18O2
Molecular Weight:
206.28 g/mol
3-Phenylpropyl isobutyrate
CAS No.: 103-58-2
Cat. No.: VC20994785
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Phenylpropyl isobutyrate belongs to the cinnamyl phenylpropyl group of fragrance materials. It is the key volatile constituent of Roman camomile essential oil. 3-Phenylpropyl 2-methylpropanoate, also known as 3-phenylpropyl isobutyrate or aspulvinone H, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Phenylpropyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-phenylpropyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). 3-Phenylpropyl 2-methylpropanoate has a sweet, balsam, and bitter taste. |
|---|---|
| CAS No. | 103-58-2 |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 3-phenylpropyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
| Standard InChI Key | VBTAKMZSMFMLGT-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)OCCCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(=O)OCCCC1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator